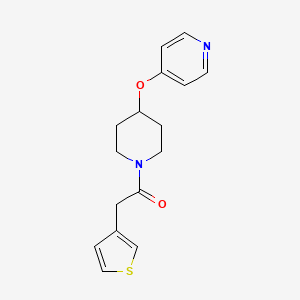

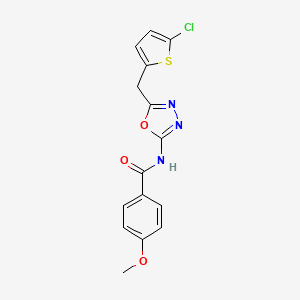

![molecular formula C18H15ClFNO6S2 B2506662 3-[(5-氯-2,4-二甲氧基苯基)氨磺酰基]-4-氟-1-苯并噻吩-2-羧酸甲酯 CAS No. 932303-86-1](/img/structure/B2506662.png)

3-[(5-氯-2,4-二甲氧基苯基)氨磺酰基]-4-氟-1-苯并噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

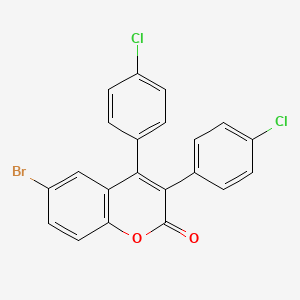

The compound "Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as described in one of the studies . Another study elaborated a preparative method for synthesizing methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

While the specific molecular structure analysis of the compound is not provided, related compounds have been studied using computational tools. For example, a study investigated the structural, wavefunctional, and electronic properties of a benzene-1,2-diol derivative using density functional theory . Such computational analyses can provide valuable information about the molecular geometry, electronic distribution, and reactive sites, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This radical is then further reduced and protonated. The study provides insights into the reactivity and potential chemical transformations of benzothiophene derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be inferred from related studies. For instance, the characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using IR, 1H NMR, 13C NMR, and LCMS . These techniques are essential for determining the purity, molecular structure, and functional groups present in the compound. The electrochemical study also contributes to understanding the redox properties of benzothiophene derivatives .

科学研究应用

合成技术和反应

3-[(5-氯-2,4-二甲氧基苯基)氨磺酰基]-4-氟-1-苯并噻吩-2-羧酸甲酯参与各种合成工艺和反应,有助于开发在制药和材料科学中具有潜在应用的化合物。一种值得注意的方法涉及 3-羟基噻吩-2-羧酸甲酯与直接卤化反应生成噻吩-2,4-二醇,然后经过连续的 O-烷基化和碱性水解,生成 3,5-二烷氧基噻吩-2-羧酸。这些化合物可以进一步高产率地转化为噻吩酮酸和 α-卤代噻吩酮酸的醚,展示了该分子在合成噻吩衍生物中的多功能性 (Corral & Lissavetzky, 1984).

亲电和还原转化

电化学研究表明,3-卤代-1-苯并噻吩-2-羧酸甲酯在受控条件下会发生特定的转化。这些化合物的还原遵循 ECE 机制,导致形成 1-苯并噻吩-2-羧酸甲酯。这一过程突出了该化合物在电化学还原和二聚反应中的作用,为新型电化学合成方法的开发提供了见解 (Rejňák 等人,2004).

在功能化分子工具中的应用

该分子还可用作构建功能化分子工具的构建模块。例如,3-溴-2-(2-氯乙烯)苯并噻吩的制备和功能化证明了该分子在合成多卤代平台中的效用。这些平台可以进一步改性以产生各种立体定义的 2,3-二取代苯并噻吩,展示了其在复杂分子结构的设计和合成中的潜力 (Zhao, Alami, & Provot, 2017).

荧光性质和应用

该分子的衍生物表现出有趣的荧光性质,使其适用于材料科学中的应用。例如,并入刚性二苯并桶状骨架中的噻吩稠合 3-亚甲基-2,3-二氢硫杂苯并显示出具有高量子产率的强蓝色荧光。这些特性表明该分子在开发具有特定光学特性的荧光染料和材料方面的潜力 (Ishii 等人,2014).

脱硫过程

在环境科学的背景下,该化合物的衍生物因其在汽油脱硫中的作用而受到探索。例如,咪唑基磷酸离子液体已被用于汽油的萃取脱硫,证明了该化合物与减少燃料中硫含量、从而减轻环境污染相关的意义 (Nie 等人,2006).

作用机制

未来方向

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name |

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTIGEAOACUYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

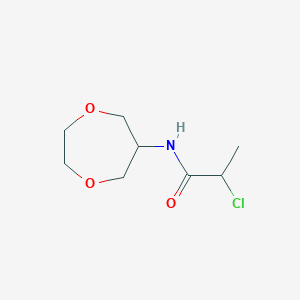

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

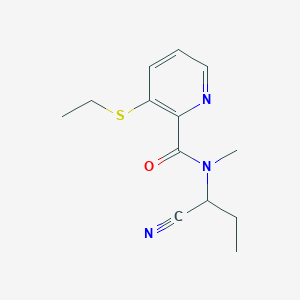

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

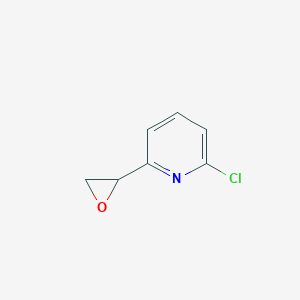

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)